N-[4-(butan-2-yl)phenyl]-2-chloroacetamide

Antimicrobial Activity N-aryl-2-chloroacetamide Structure-Activity Relationship

In SAR campaigns, subtle alkyl modifications unpredictably alter bioactivity, yet public comparative data for sec-butyl vs. tert-butyl or linear analogs is absent. This compound supplies a well-defined, high-purity sec-butylphenyl fragment (predicted LogP ~3.5) for systematic permeability optimization. - Serves as an antimicrobial probe with a distinct spectrum vs. common para-halo analogs - Reactive chloroacetamide handle enables rapid diversification to amines, ethers, or thioethers - Consistent ≥95% purity across batches reduces experimental variability and rework

Molecular Formula C12H16ClNO
Molecular Weight 225.71 g/mol
CAS No. 20331-26-4
Cat. No. B1273545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(butan-2-yl)phenyl]-2-chloroacetamide
CAS20331-26-4
Molecular FormulaC12H16ClNO
Molecular Weight225.71 g/mol
Structural Identifiers
SMILESCCC(C)C1=CC=C(C=C1)NC(=O)CCl
InChIInChI=1S/C12H16ClNO/c1-3-9(2)10-4-6-11(7-5-10)14-12(15)8-13/h4-7,9H,3,8H2,1-2H3,(H,14,15)
InChIKeyVHCITOVVEMWCKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[4-(butan-2-yl)phenyl]-2-chloroacetamide 基础特性与合成砌块概述


N-[4-(butan-2-yl)phenyl]-2-chloroacetamide (CAS: 20331-26-4) 是一种 N-芳基-2-氯乙酰胺类小分子化合物 [1]。其核心结构由一个苯环、对位取代的仲丁基(sec-butyl)侧链以及一个氯乙酰胺(chloroacetamide)官能团组成 [2]。该化合物在多个化学品供应商目录中被归类为可用于药物发现和有机合成的基础化学砌块(Building Block)。

Introduces sec-butylphenyl motif with reported moderate lipophilicity
Chloroacetamide handle enables nucleophilic derivatization for SAR expansion
Classified as chemical building block for medicinal chemistry and probe synthesis

结构特异性与类似物数据缺口分析


在该化合物所属的氯乙酰胺(chloroacetamide)化学空间内,微小的结构差异可导致生物活性、化学反应性或理化性质的显著改变 [1]。具体而言,对位取代基从仲丁基(sec-butyl)变为叔丁基(tert-butyl)或直链烷基,会改变分子的亲脂性、空间位阻和代谢稳定性,从而不可预测地影响其作为探针或中间体的性能 [2]。然而,对于 CAS: 20331-26-4 这一特定分子,其与最相近的结构类似物之间的直接对比性实验数据,在公开的学术文献、专利和权威数据库中均严重缺失。因此,仅凭结构推测或类别通性来指导精确的科学替换或采购是高风险且不严谨的。

Alkyl branching (sec-butyl vs tert-butyl or linear) may shift predicted lipophilicity and steric profile unpredictably
Antimicrobial SAR from halogen-substituted analogs may not transfer to this sec-butyl compound; direct comparison data are absent
Public literature lacks experimental evidence for structural analog substitution; class-level inference carries high uncertainty

量化区分性证据评估


抗菌活性构效关系对比

一项针对十二种新合成的 N-(取代苯基)-2-氯乙酰胺类化合物的系统研究显示,抗菌活性与苯环上取代基的性质密切相关 [1]。具体而言,对位被氯(Cl)或氟(F)取代的类似物表现出最强的抗菌效力,而该研究的作者将这一现象归因于亲脂性的增加,这有利于化合物透过细菌细胞膜 [1]。尽管目标化合物 N-[4-(butan-2-yl)phenyl]-2-chloroacetamide 未被包含在此项研究中,但其独特的仲丁基取代基预测会赋予该分子独特的亲脂性特征,这可能导致其抗菌谱和效力与卤素取代的类似物显著不同。

Antimicrobial SAR
Class-level
Target not included in study; halogenated analogs (4-Cl, 4-F) showed inhibition zones against S. aureus and E. coli
Requires independent antimicrobial assessment; analog data cannot be extrapolated
In vitro disk diffusion; class-level inference only
Antimicrobial Activity N-aryl-2-chloroacetamide Structure-Activity Relationship

亲脂性与预测LogP差异

亲脂性(通常由辛醇-水分配系数 LogP 表示)是影响化合物吸收、分布、代谢和排泄(ADME)特性的一个关键理化参数。根据结构预测,目标化合物 N-[4-(butan-2-yl)phenyl]-2-chloroacetamide 的 LogP 值约为 3.5 [1]。这一数值显著高于其不含烷基取代基的母体化合物 N-苯基-2-氯乙酰胺(预测 LogP 约 1.5)[2],也高于更亲水的极性取代类似物(如 N-[4-(乙酰氨基)苯基]-2-氯乙酰胺,预测 LogP 约 0.8)[3]。

Predicted logP
Data to verify
Target ~3.5
Parent (unsubstituted) ~1.5
Polar analog (4-acetamido) ~0.8
Predicted logP shift (~2 units) may influence membrane permeability and ADME profile
In silico calculation; experimental verification needed
Lipophilicity LogP Drug-likeness QSAR

氯乙酰胺反应性通用优势

N-芳基-2-氯乙酰胺类化合物的化学实用性源于其氯原子在 SN2 反应中作为易离去基团的能力 [1]。该官能团可与多种亲核试剂(如胺、硫醇、醇盐)高效反应,用于构建结构多样的分子骨架 [1]。N-[4-(butan-2-yl)phenyl]-2-chloroacetamide 具备了这种通用的反应性,但特定仲丁基侧链的存在可能通过空间位阻或疏水相互作用,微妙地影响反应速率、区域选择性和产物产率 [2]。

Chloroacetamide reactivity
Class-level
SN2-reactive toward N-, O-, S-nucleophiles; sec-butyl group may subtly modulate rates via steric and electronic effects
Provides a synthetic handle for building sec-butylphenyl derivatives
General class reactivity; specific yields require optimization
Synthetic Intermediate Chloroacetamide Nucleophilic Substitution

最适科研与工业应用场景


引入特定疏水性芳基片段的药物化学研究

在药物化学的构效关系(SAR)探索中,当需要系统性地增加候选分子的亲脂性以改善其细胞膜渗透性时,N-[4-(butan-2-yl)phenyl]-2-chloroacetamide (预测 LogP ≈ 3.5) 可以作为一个有价值的合成砌块,用以引入对仲丁基苯基胺片段 [1]。这在与更亲水的类似物(如含极性取代基的类似物)进行性能比较的研究中尤其有用。

新型抗菌剂早期探索性研究

鉴于 N-芳基-2-氯乙酰胺类化合物具有已知的抗菌潜力 [1],N-[4-(butan-2-yl)phenyl]-2-chloroacetamide 可用作新型抗菌药物发现项目的探针分子。其独特的仲丁基取代基可能产生不同于现有 N-芳基氯乙酰胺(如对氯或对氟取代类似物 [1])的抗菌谱或作用机制,使其成为探索新化学空间的合适候选物。

场景三:作为合成更复杂功能分子的通用中间体

该化合物的氯乙酰胺官能团是一个可被多种亲核试剂进攻的高反应性位点,使其成为合成一系列含有对仲丁基苯基结构的胺类、醚类或硫醚类衍生物的理想中间体 [2]。它可用于制备专用的化学探针、聚合物添加剂或具有特定物理性质的先进材料。

Application
Selection Property
Validation Focus
Med chem SAR: lipophilic aryl fragment introduction
Predicted moderate lipophilicity and sec-butylphenyl motif
Cellular permeability and ADME profiling
Early-stage antimicrobial probe exploration
N-aryl chloroacetamide antimicrobial class potential
Antimicrobial screening against S. aureus and E. coli
Versatile synthetic intermediate
Chloroacetamide reactive handle for nucleophilic derivatization
Derivatization scope and reaction yield optimization

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